3-Bromo-2-(difluoromethyl)-4-methylthiophene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-4-methylthiophene typically involves the bromination of 2-(difluoromethyl)-4-methylthiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)-4-methylthiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dehalogenated thiophenes or modified thiophene rings.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-4-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-4-methylthiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity. The exact pathways involved may vary depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 3-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-(difluoromethyl)-4-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds. Its unique structure allows for selective modifications and functionalizations, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-4-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-2-10-5(4(3)7)6(8)9/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEGBYYYBXCHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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